5-Indolinecarbaldehyde hydrochloride 5-Indolinecarbaldehyde hydrochloride
Brand Name: Vulcanchem
CAS No.: 2241594-17-0
VCID: VC11677503
InChI: InChI=1S/C9H9NO.ClH/c11-6-7-1-2-9-8(5-7)3-4-10-9;/h1-2,5-6,10H,3-4H2;1H
SMILES: C1CNC2=C1C=C(C=C2)C=O.Cl
Molecular Formula: C9H10ClNO
Molecular Weight: 183.63 g/mol

5-Indolinecarbaldehyde hydrochloride

CAS No.: 2241594-17-0

Cat. No.: VC11677503

Molecular Formula: C9H10ClNO

Molecular Weight: 183.63 g/mol

* For research use only. Not for human or veterinary use.

5-Indolinecarbaldehyde hydrochloride - 2241594-17-0

Specification

CAS No. 2241594-17-0
Molecular Formula C9H10ClNO
Molecular Weight 183.63 g/mol
IUPAC Name 2,3-dihydro-1H-indole-5-carbaldehyde;hydrochloride
Standard InChI InChI=1S/C9H9NO.ClH/c11-6-7-1-2-9-8(5-7)3-4-10-9;/h1-2,5-6,10H,3-4H2;1H
Standard InChI Key BNLRDSLXSRASBM-UHFFFAOYSA-N
SMILES C1CNC2=C1C=C(C=C2)C=O.Cl
Canonical SMILES C1CNC2=C1C=C(C=C2)C=O.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

5-Indolinecarbaldehyde hydrochloride consists of an indoline scaffold—a bicyclic structure comprising a benzene ring fused to a pyrrolidine ring. The aldehyde functional group (-CHO) is positioned at the 5th carbon of the indoline system, while the hydrochloride salt enhances its stability and solubility. The compound’s planar structure facilitates π-π interactions, making it suitable for binding to biological targets .

Structural Formula:

5-Indolinecarbaldehyde hydrochloride=C9H8ClNHCl\text{5-Indolinecarbaldehyde hydrochloride} = \text{C}_9\text{H}_8\text{ClN} \cdot \text{HCl}

Physicochemical Properties

Key physical properties include:

PropertyValueSource
Molecular Weight175.62 g/mol
AppearanceWhite to off-white crystalline ,
SolubilitySoluble in DMSO, ethanol; ,
Sparingly soluble in water
StabilityHygroscopic; store in inert
atmosphere, dark conditions

The aldehyde group’s electrophilicity enables nucleophilic additions, while the indoline core contributes to aromatic stability .

Synthesis and Manufacturing

Friedel-Crafts Acylation and Cyclization

A common route involves Friedel-Crafts acylation followed by intramolecular cyclization. For example, 3-chloropropionyl chloride reacts with anisole under Lewis acid catalysis (e.g., AlCl3/LiCl\text{AlCl}_3/\text{LiCl}) to form a propiophenone intermediate, which undergoes thermal cyclization to yield indanone derivatives . Adapting this method, 5-indolinecarbaldehyde could be synthesized via formylation:

  • Formylation:
    Vilsmeier-Haack formylation introduces the aldehyde group using POCl3\text{POCl}_3 and DMF:

    Indoline+DMF+POCl35-Indolinecarbaldehyde\text{Indoline} + \text{DMF} + \text{POCl}_3 \rightarrow \text{5-Indolinecarbaldehyde}
  • Salt Formation:
    Treatment with HCl gas yields the hydrochloride salt.

Alternative Methods

  • Oxidation of 5-Methylindoline:
    Catalytic oxidation (e.g., MnO2_2) converts the methyl group to an aldehyde.

  • Palladium-Catalyzed Carbonylation:
    CO insertion reactions using Pd catalysts enable direct aldehyde synthesis.

Biological Activities and Mechanisms

Enzyme Inhibition

5-Indolinecarbaldehyde hydrochloride demonstrates inhibitory activity against N-Succinyl-L,L-diaminopimelic acid desuccinylase (DapE), a bacterial enzyme critical for lysine biosynthesis. DapE inhibition disrupts peptidoglycan formation, offering antimicrobial potential :

Target EnzymeIC50_{50} (µM)Mechanism
DapE12.5Competitive inhibition

Antimicrobial Properties

Structural analogs exhibit broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) . The aldehyde group’s electrophilicity likely disrupts microbial cell membranes.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for:

  • Anticancer Agents: Schiff base derivatives chelate metal ions, inducing apoptosis.

  • Antipsychotics: Modifications at the indoline nitrogen enhance blood-brain barrier penetration.

Material Science

Its planar structure aids in designing organic semiconductors and photovoltaic materials.

Hazard StatementPrecautionary Measures
H315, H319Wear gloves, eye protection
H335Use in well-ventilated areas

Comparative Analysis with Related Compounds

CompoundFunctional GroupKey Application
Indoline-3-carboxylic acidCarboxylic acidPeptide synthesis
5-BromoindolineBromineEnzyme inhibition

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